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Acetamidinium

Cat. No.: B1228376
M. Wt: 59.09 g/mol
InChI Key: OQLZINXFSUDMHM-UHFFFAOYSA-O
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Description

Historical Context and Evolution of Acetamidinium Chemistry

The chemistry of this compound is rooted in the broader field of amidines, which are recognized as valuable starting materials for the synthesis of nitrogen-containing heterocycles such as imidazoles, pyrimidines, and triazines. nih.govresearchgate.netresearchgate.net Historically, the most common and accessible form of this cation has been this compound chloride. nih.govresearchgate.net The industrial preparation of this compound chloride is typically achieved through the Pinner synthesis. nih.govwikipedia.orggoogle.com This process involves the reaction of acetonitrile (B52724) with an alcohol, such as ethanol (B145695) or methanol, in the presence of hydrogen chloride to form an imidic ester hydrochloride intermediate, which is subsequently treated with ammonia (B1221849). wikipedia.orggoogle.com

Over time, methods for synthesizing other this compound salts have been developed. For instance, this compound acetate (B1210297) can be prepared from the reaction of triethyl orthoacetate with ammonia and ammonium (B1175870) acetate. nih.gov The synthesis of this compound nitrate (B79036) has been achieved by reacting acetonitrile with cobalt or nickel nitrates and oximes. nih.gov The evolution of this compound chemistry has been driven by the need to overcome the limitations of the commonly used this compound chloride, which is known to be hygroscopic, and to explore the properties of this cation with different counter-anions. nih.govresearchgate.net These N-unsubstituted amidinium salts have long been valued as synthons in the creation of complex molecules for various applications, including pharmaceuticals and crop protection. google.com

Significance of this compound in Emerging Chemical Science Domains

The significance of the this compound cation in contemporary science stems from its distinct structural properties that translate into functional advantages in several emerging fields. Its planar geometry, charge delocalization, and capacity for hydrogen bonding make it a highly effective component in materials science, particularly in the field of perovskite photovoltaics. acs.orgresearchgate.netchemrxiv.org

In perovskite solar cells, the incorporation of the this compound cation into the material's crystal lattice has been shown to enhance device stability and performance. greatcellsolarmaterials.comntu.edu.tw Its size and rigid structure contribute to the stabilization of the perovskite framework, while its multiple N-H bonds can form strong hydrogen bonds with halide anions in the structure. acs.orgscispace.com This interaction helps to passivate defects and immobilize ions, mitigating common degradation pathways and leading to devices with higher open-circuit voltages and improved longevity under environmental stress. acs.orggreatcellsolarmaterials.comntu.edu.tw

Beyond photovoltaics, this compound salts are being explored as energetic materials for pyrotechnic applications and as components of ionic liquids. nih.govontosight.ai In the realm of energetic materials, salts like this compound nitrate and perchlorate (B79767) offer a balance of high nitrogen content and higher carbon content compared to their guanidinium (B1211019) analogues. nih.gov As a component of ionic liquids and ionic liquid analogues, the this compound cation contributes to electrolytes with good ionic conductivity, finding potential use in electrochemistry, catalysis, and next-generation battery technologies. ontosight.airesearchgate.netzenodo.orgrsc.org

Classification and General Structural Features of this compound Cations

The this compound cation ([CH₃C(NH₂)₂]⁺) is an organic cation classified within the amidinium family. ontosight.ai Its structure is characterized by a central carbon atom bonded to a methyl group and two amino groups. This central carbon is sp² hybridized, resulting in a planar, trigonal geometry for the C-C(N)₂ core. ontosight.ai

A key feature of the this compound cation is the delocalization of the positive charge and π-electrons across the N-C-N fragment. acs.orgresearchgate.net This delocalization leads to two equivalent resonance structures, which confers significant stability to the cation and results in restricted rotation around the C-N bonds. acs.orgresearchgate.netchemrxiv.org X-ray crystallography studies of this compound chloride confirm this, showing nearly equal C-N bond lengths (mean of 1.307 Å), which is intermediate between a typical C-N single bond and a C=N double bond. rsc.org This is in contrast to the neutral acetamidine (B91507) base, which has distinct single and double C-N bonds. nih.gov The cation possesses four acidic protons on the two nitrogen atoms, making it a potent hydrogen bond donor. chemrxiv.org

The hygroscopicity of this compound salts is strongly influenced by their crystal structure. Salts that form three-dimensional (3D) networks with large internal cavities, such as the chloride and acetate, tend to be quite hygroscopic. nih.govresearchgate.net In contrast, salts that adopt two-dimensional (2D) layered structures, like the nitrate and oxalate (B1200264), are generally not hygroscopic. nih.govresearchgate.net

Table 1: Physicochemical Properties of Selected this compound Salts This interactive table summarizes key properties of various this compound salts based on available research data.

Compound NameChemical FormulaMolecular Weight ( g/mol )Hygroscopicity (at 90% RH)Decomposition Temp. (°C)Crystal Structure Type
This compound Chloride C₂H₇ClN₂94.54 wikipedia.orgHigh nih.govresearchgate.netReleases NH₄Cl upon heating wikipedia.org3D nih.gov
This compound Iodide C₂H₇IN₂185.99 greatcellsolarmaterials.comossila.comNot specified100 (Melting Point) ossila.comsigmaaldrich.comNot specified
This compound Bromide C₂H₇BrN₂138.99 greatcellsolarmaterials.comNot specifiedNot specifiedNot specified
This compound Nitrate C₂H₆N₂·HNO₃Not specifiedLow nih.govresearchgate.net183 nih.goveditage.co.kr2D nih.gov
This compound Perchlorate C₂H₇ClN₂O₄Not specifiedHigh nih.govresearchgate.net248 nih.goveditage.co.kr3D nih.goveditage.co.kr
This compound Acetate C₂H₆N₂·C₂H₄O₂Not specifiedHigh nih.govresearchgate.netNot specified3D nih.gov
This compound Oxalate (C₂H₇N₂)₂·C₂H₂O₄Not specifiedLow nih.govresearchgate.netNo melting up to 360 nih.gov2D nih.goveditage.co.kr

Overview of Major Research Trajectories Involving this compound

Current research involving the this compound cation is concentrated in several key areas, primarily driven by its utility in materials science and organic synthesis.

Perovskite Solar Cells: The most prominent research trajectory is the use of this compound as an 'A-site' cation in halide perovskite absorbers. nrel.govnih.govacs.org Scientists are engineering mixed-cation perovskites, combining this compound with other cations like methylammonium (B1206745), formamidinium, and inorganic ions like cesium and rubidium. acs.orgchemrxiv.org This research aims to fine-tune the structural and optoelectronic properties of the perovskite material. Studies have shown that incorporating this compound can passivate vacancy defects, enhance structural stability through hydrogen bonding, and suppress ion migration, leading to significant improvements in power conversion efficiency and operational stability of solar cells. acs.orgntu.edu.twscispace.comnycu.edu.tw For example, co-cation engineering in tin-based perovskites using 10% this compound and 3% rubidium resulted in a device with 14.5% efficiency and enhanced stability. acs.orgnycu.edu.tw

Energetic Materials: this compound salts are being investigated as next-generation energetic materials. nih.govresearchgate.net Research focuses on synthesizing and characterizing salts with oxidizing anions, such as this compound nitrate, perchlorate, and dinitromethanide. nih.gov These compounds are explored as potential replacements for traditional materials like guanidinium nitrate in pyrotechnic applications, offering different combustion properties due to their higher carbon-to-nitrogen ratio compared to guanidinium analogues. nih.gov

Ionic Liquids and Electrolytes: The this compound cation is a building block for protic ionic liquids and deep eutectic solvents. researchgate.netzenodo.orgrsc.org Research in this area explores the synthesis of novel ionic liquid analogues (ILAs) by combining this compound chloride with Lewis acids like aluminum chloride. zenodo.orgrsc.org These ILAs have shown promise as cost-effective electrolytes for rechargeable aluminum batteries, exhibiting good ionic conductivities and low viscosities. zenodo.orgrsc.org Furthermore, this compound-based salts are being studied as phase change materials for thermal energy storage. researchgate.net

Advanced Functional Materials: Researchers are incorporating the this compound cation into other functional materials beyond perovskites. One example is its use in hybrid manganese(II) bromide compounds, which have been shown to be effective scintillators. rsc.org These materials exhibit high photoluminescence quantum yields and have a relatively high density, making them promising for radiation detection applications. rsc.org

Organic Synthesis: The foundational role of this compound as a precursor in organic synthesis continues to be relevant. It serves as a key building block for the construction of various nitrogen-containing heterocyclic compounds, which are scaffolds for many biochemically active molecules. nih.govresearchgate.net

Table 2: Selected Research Findings of this compound in Perovskite Solar Cells This table highlights key results from studies incorporating this compound (AC or Aa) into perovskite devices.

Perovskite SystemKey FindingReported ImprovementReference(s)
FASnI₃ with AC and Rb Co-cation engineering with 10% this compound and 3% rubidium optimized device performance.Achieved a power conversion efficiency (PCE) of 14.5% with high stability. acs.orgnycu.edu.tw
MAPbI₃ with this compound Substitution with 10% this compound replacing methylammonium (MA).Increased average open-circuit voltage (Voc) from 1.04 V to 1.12 V and improved intrinsic stability. researchgate.net
MAPbI₃ with this compound Incorporation of this compound bromide as an additive.Resulted in superior PCE and excellent long-term stability compared to pristine MAPbI₃. greatcellsolarmaterials.com
(Ac,MA)PbI₄ A novel layered hybrid perovskite containing both this compound and methylammonium.Demonstrates a pathway to new 2D perovskite structures. researchgate.net
Aa–MAPbI₃ 5 mol% incorporation of this compound (Aa) into MAPbI₃.Enhanced device stability under both humidity and thermal stress by immobilizing ions and stabilizing the crystal structure. ntu.edu.tw

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7N2+ B1228376 Acetamidinium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H7N2+

Molecular Weight

59.09 g/mol

IUPAC Name

1-aminoethylideneazanium

InChI

InChI=1S/C2H6N2/c1-2(3)4/h1H3,(H3,3,4)/p+1

InChI Key

OQLZINXFSUDMHM-UHFFFAOYSA-O

Canonical SMILES

CC(=[NH2+])N

Synonyms

acetamidine
acetamidine hydrochloride
acetamidine monoacetate
acetamidine monohydrochloride
acetamidine sulfate (1:1)
acetamidinium

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Acetamidinium Compounds

Direct Synthetic Routes to Acetamidinium Salts

Direct synthetic routes to this compound salts are foundational in organic chemistry, providing access to this important class of compounds from readily available starting materials. These methods include the classical Pinner reaction, reactions involving orthoesters, and various condensation approaches.

The Pinner reaction is a well-established and widely used method for the synthesis of amidines, including acetamidine (B91507), from which this compound salts are derived. nih.govwikipedia.orgresearchgate.netsemanticscholar.org The reaction typically involves two main steps. wikipedia.org Initially, a nitrile, such as acetonitrile (B52724), is treated with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of a strong acid, most commonly anhydrous hydrogen chloride (HCl). wikipedia.orggoogle.comrroij.com This acid-catalyzed addition of the alcohol to the nitrile leads to the formation of a crystalline iminoether salt, also known as an imidate or a Pinner salt. wikipedia.orgwikipedia.orgsynarchive.com For example, the reaction of acetonitrile with ethanol and HCl produces acetimido ethyl ether hydrochloride. wikipedia.org

The mechanism involves the protonation of the nitrile by the strong acid, which activates the nitrile for nucleophilic attack by the alcohol. rroij.comrroij.com The resulting imidate salt is a key intermediate. nih.goveditage.co.kr In the second step, this isolated iminoether hydrochloride is treated with ammonia (B1221849) or an amine. wikipedia.orgsynarchive.com This leads to the displacement of the alkoxy group (e.g., ethoxy) to form the corresponding amidine hydrochloride. wikipedia.org Specifically, treating the acetimido ethyl ether hydrochloride with an excess of ammonia in dry ethanol yields this compound chloride. wikipedia.org

The Pinner synthesis is versatile and can be applied to a range of aliphatic and aromatic nitriles using primary or secondary alcohols. rroij.comrroij.com

Table 1: Key Steps and Intermediates in the Pinner Reaction for this compound Chloride Synthesis

Step Reactants Key Intermediate/Product
1 Acetonitrile, Ethanol, Anhydrous Hydrogen Chloride Acetimido ethyl ether hydrochloride (Pinner Salt)

The reaction of trimethyl orthoacetate (TMOA) with ammonium (B1175870) formate (B1220265) is another documented example, yielding this compound formate, which serves as a precursor for other materials. The use of orthoesters provides a direct pathway to the amidinium core structure. The condensation of orthoesters with compounds containing an NH2 group is a known method for creating N-functionalized imidates, often requiring an acid catalyst. rroij.com

Ion exchange, or salt metathesis, is a powerful and straightforward technique for diversifying the anion associated with a pre-formed this compound cation. wikipedia.orgnih.gov This method is particularly valuable when a specific counter-ion is required that is not easily introduced through direct synthesis. nih.gov The fundamental principle involves swapping the original anion of an this compound salt with a new one from a different salt. wikipedia.org

Table 2: Examples of Ion Exchange Reactions for this compound Salts

Starting this compound Salt Reagent Product this compound Salt Driving Force
This compound sulfate (B86663) Barium perchlorate (B79767) This compound perchlorate Precipitation of Barium sulfate nih.goveditage.us
This compound acetate (B1210297) Formic acid This compound formate Formation of weaker acid (acetic acid) editage.co.kreditage.us

More broadly, the addition of amines to nitriles can be catalyzed by various reagents. Ytterbium amides have been used to catalyze the addition of amines to nitriles, yielding monosubstituted N-arylamidinates under solvent-free conditions. organic-chemistry.org While direct condensation of acetonitrile and ammonia can be challenging, specialized conditions can facilitate this transformation. These methods are part of a larger family of reactions for pyrimidine (B1678525) synthesis where amides are condensed with nitriles, often involving an activation step with reagents like trifluoromethanesulfonic anhydride. nih.gov

Functionalization and Structural Modification of this compound Cations

Once the this compound core is formed, its structure can be further modified, most commonly through reactions at the nitrogen atoms. This allows for the creation of a diverse library of substituted this compound compounds with tailored properties.

N-substitution involves the introduction of substituents, typically alkyl or aryl groups, onto one or both of the nitrogen atoms of the acetamidine base. derpharmachemica.com This transformation is a key method for modifying the properties of the resulting amidinium cation. derpharmachemica.com A common approach is the N-alkylation of a pre-existing amidine. smolecule.com This can be achieved by treating the amidine with an alkylating agent, such as an alkyl halide. smolecule.com For the reaction to proceed at the nitrogen rather than the oxygen atom of the tautomeric amide form, the amidine is often first converted to its conjugate base using a strong base. derpharmachemica.com

The Mitsunobu reaction provides an efficient method for the N-alkylation of symmetrically substituted N,N'-acetamidines. researchgate.net This reaction typically uses an alcohol as the alkylating agent in the presence of reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP). researchgate.net The choice of base, solvent, and alkylating agent can influence the selectivity and yield of the N-alkylation process. derpharmachemica.com For example, the alkylation of N-methylbenzamidine with methyl iodide is known to produce N,N'-dimethylbenzamidine. researchgate.net These strategies allow for the synthesis of a wide array of N,N'-disubstituted and trisubstituted amidines from simpler precursors. semanticscholar.org

Table 3: Mentioned Chemical Compounds

Compound Name Formula/Structure
This compound CH₃C(NH₂)₂⁺
Acetonitrile CH₃CN
Ethanol C₂H₅OH
Hydrogen Chloride HCl
Acetimido ethyl ether hydrochloride CH₃C(=NH·HCl)−OC₂H₅
Ammonia NH₃
This compound chloride CH₃C(NH)NH₂·HCl
Triethyl orthoacetate CH₃C(OC₂H₅)₃
Ammonium acetate CH₃COONH₄
This compound acetate CH₃C(NH)NH₂·CH₃COO
Trimethyl orthoacetate CH₃C(OCH₃)₃
Ammonium formate HCOONH₄
This compound formate CH₃C(NH)NH₂·HCOO
This compound sulfate [CH₃C(NH)NH₂]₂·SO₄
Barium perchlorate Ba(ClO₄)₂
This compound perchlorate CH₃C(NH)NH₂·ClO₄
Barium sulfate BaSO₄
This compound dinitromethanide CH₃C(NH)NH₂·C(NO₂)₂H
Cobalt nitrate (B79036) Co(NO₃)₂
Nickel nitrate Ni(NO₃)₂
Trifluoromethanesulfonic anhydride (CF₃SO₂)₂O
Ytterbium amides Yb(NR₂)ₓ
N-methylbenzamidine C₆H₅C(=NH)NHCH₃
Methyl iodide CH₃I
N,N'-dimethylbenzamidine C₆H₅C(=NCH₃)NHCH₃
Diethyl azodicarboxylate (DEAD) C₂H₅OOCN=NCOOC₂H₅

Deuteration and Isotopic Labeling Approaches for Spectroscopic Studies

The study of this compound compounds by spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), is greatly enhanced through the use of deuteration and isotopic labeling. These methods provide site-specific information, simplify complex spectra, and allow for the detailed investigation of molecular structure, dynamics, and intermolecular interactions.

Deuteration, the substitution of hydrogen (¹H) with its isotope deuterium (B1214612) (²H), is a powerful tool in ¹H NMR spectroscopy. Given that the vast majority of solid-state NMR experiments are conducted under Magic Angle Spinning (MAS) to average out anisotropic interactions, deuteration helps to simplify spectra by reducing the number of proton signals. nih.govmst.edu In the context of this compound, perdeuteration—the replacement of all protons—can be particularly useful in studies of materials where the this compound cation is a component, such as in perovskite structures. nih.gov A common and straightforward method for achieving deuteration of labile protons (e.g., those on nitrogen atoms) in this compound salts is through dissolution and recrystallization from a deuterated solvent, such as deuterium oxide (D₂O). chemrxiv.org This solvent exchange leads to a high degree of deuteration at the amine groups. chemrxiv.org For solid-state NMR, this approach has been shown to be effective, enabling the acquisition of ¹D ²H and 2D ²H-¹H correlation NMR spectra with significantly reduced experimental times. chemrxiv.org

Isotopic labeling extends beyond deuterium to include other NMR-active nuclei, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). These stable isotopes can be incorporated into the this compound structure during its synthesis. For instance, starting the synthesis with ¹³C-labeled acetonitrile or ¹⁵N-labeled ammonia would result in an this compound cation specifically labeled at the methyl carbon and the nitrogen atoms, respectively.

Such site-specific labeling is invaluable for resolving complex vibrational spectra. whiterose.ac.uk Isotopic substitution alters the vibrational frequencies of the bonds involving the labeled atoms, allowing for the unambiguous assignment of specific vibrational modes. spectroinlets.com This technique is crucial for understanding the vibrational landscape and energy redistribution pathways within molecules. whiterose.ac.uk

In mass spectrometry, isotopic labeling is a cornerstone of quantitative analysis. nih.gov By synthesizing "heavy" and "light" versions of a compound—one with and one without isotopic labels—a quantitative comparison between two samples can be made. nih.gov A relevant example, although not directly on this compound, is the use of heavy and light isotopic forms of methyl acetimidate for the relative quantification of amine-containing metabolites. nih.gov This method highlights the potential for developing similar quantitative assays involving this compound compounds.

The following table summarizes common isotopic labeling strategies and their applications in the spectroscopic analysis of this compound.

IsotopeLabeling MethodSpectroscopic ApplicationResearch Finding
²H (Deuterium) Solvent exchange (e.g., recrystallization from D₂O)¹H and ²H Solid-State NMRSimplifies complex ¹H spectra by removing signals from labile protons and allows for the study of molecular dynamics through ²H NMR. nih.govchemrxiv.org
¹³C Synthesis using ¹³C-labeled precursors (e.g., ¹³C-acetonitrile)¹³C NMR, Vibrational Spectroscopy (IR/Raman)Enables site-specific structural analysis and helps in the assignment of vibrational modes by inducing a predictable shift in frequency. nih.gov
¹⁵N Synthesis using ¹⁵N-labeled precursors (e.g., ¹⁵N-ammonia)¹⁵N NMR, Vibrational Spectroscopy (IR/Raman)Provides direct information about the electronic environment of the nitrogen atoms and aids in understanding hydrogen bonding and intermolecular interactions. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic methodologies. The focus is on developing environmentally benign processes that are efficient, reduce waste, and avoid the use of hazardous substances. researchgate.netorganic-chemistry.org The synthesis of this compound compounds is no exception, with research efforts directed towards solvent-free, mechanochemical, and catalyst-free approaches.

Solvent-Free and Mechanochemical Methods

Traditional syntheses of this compound salts often rely on organic solvents. researchgate.net However, these solvents contribute to environmental pollution and pose safety risks. Solvent-free synthesis offers a compelling alternative, aligning with the core tenets of green chemistry. ajgreenchem.com One of the most prominent solvent-free techniques is mechanochemistry, where mechanical energy (e.g., grinding or milling) is used to initiate and sustain chemical reactions. nanoge.orgdp.tech

Mechanochemical synthesis has been successfully applied to produce materials containing the this compound cation. For instance, the synthesis of hybrid manganese(II) halides, such as AcMnBr₃ and Ac₂MnBr₄ (where Ac is this compound), has been achieved through liquid-assisted solid-phase synthesis, a form of mechanochemistry. chemrxiv.org While preliminary experiments with "dry" mechanochemical grinding resulted in products with low crystallinity, the addition of a small amount of liquid (liquid-assisted grinding) facilitated the reaction and yielded crystalline phases. chemrxiv.org This method avoids the need for bulk solvents and often proceeds at room temperature, reducing energy consumption.

Similarly, the formation of halide perovskites incorporating oversized organic cations like this compound has been accomplished via mechanochemical routes. nanoge.org This approach is advantageous as it limits the use of harmful solvents, reduces energy-intensive solvothermal conditions, and circumvents issues related to the insolubility of precursors. nanoge.org

The table below provides examples of solvent-free and mechanochemical methods applied to the synthesis of this compound-containing compounds and related materials.

Synthetic MethodReactantsProductKey Advantages
Liquid-Assisted Grinding Manganese(II) bromide, this compound bromideAcMnBr₃, Ac₂MnBr₄Avoids bulk solvents, produces crystalline products, room temperature reaction. chemrxiv.org
Mechanochemical Grinding Lead(II) halide, this compound halideThis compound-containing halide perovskitesSolvent-free, reduces energy consumption, overcomes precursor insolubility. nanoge.org
Solvent-Free Reaction Aldehydes, Amines, Trimethylsilyl (B98337) cyanideα-AminonitrilesEnvironmentally friendly, rapid reaction times, high yields, no catalyst required. organic-chemistry.org

Catalyst-Free and Environmentally Benign Syntheses

Another key aspect of green chemistry is the development of catalyst-free reactions. While catalysts can enhance reaction rates and selectivity, they can also be expensive, toxic, or difficult to separate from the product. Designing synthetic routes that proceed efficiently without a catalyst is therefore highly desirable. rsc.org

Several catalyst-free methods have been reported for the synthesis of amidines and related compounds. For example, the reaction of enamines with azides can produce sulfonyl amidines in good yields under catalyst-free conditions. organic-chemistry.org Another approach involves the one-pot solvothermal amidation of carboxylic acids with amines, which does not require any catalysts or coupling reagents and uses ethanol as a relatively benign solvent. rsc.org

The synthesis of α-aminonitriles, which are precursors to amino acids, has been achieved in a very fast, one-step, and environmentally friendly procedure from aldehydes using trimethylsilyl cyanide in the absence of both a solvent and a catalyst. organic-chemistry.org Furthermore, the synthesis of various amide derivatives has been demonstrated under catalyst-free conditions, such as the reaction of amides with Grignard reagents or the reaction of amides with acetonitrile in the presence of a base but without a transition metal catalyst. organic-chemistry.orgrsc.org

While direct, detailed examples of catalyst-free synthesis for a broad range of simple this compound salts are still emerging, these related methodologies demonstrate the significant potential for developing such processes. The Pinner synthesis, a classical method for preparing amidines from nitriles and alcohols, traditionally requires a strong acid like HCl. researchgate.net Future research may focus on modifying this and other classical syntheses to eliminate the need for harsh catalysts, thereby creating more environmentally benign pathways to this compound compounds.

The following table summarizes selected catalyst-free synthetic approaches for amidines and related nitrogen-containing compounds, highlighting the green chemistry principles they embody.

Reaction TypeReactantsProductGreen Chemistry Aspect
Amidine Synthesis Enamines, AzidesSulfonyl amidinesCatalyst-free conditions. organic-chemistry.org
Amide Synthesis Carboxylic acids, AminesAliphatic and aromatic amidesCatalyst-free, waste-less, uses ethanol as a greener solvent. rsc.org
α-Aminonitrile Synthesis Aldehydes, Amines, Trimethylsilyl cyanideα-AminonitrilesCatalyst-free and solvent-free. organic-chemistry.org
β-Ketonitrile Synthesis Amides, Acetonitrileβ-KetonitrilesTransition-metal-catalyst-free. rsc.org

Structural Characterization and Supramolecular Chemistry of Acetamidinium Systems

Advanced Crystallographic Investigations of Acetamidinium Salts

Crystallographic techniques are essential for elucidating the three-dimensional structures of this compound salts. researchgate.neteditage.co.kr These methods provide precise information about the arrangement of atoms and molecules in the crystal lattice, which is fundamental to understanding their chemical and physical behavior. spbu.rucarleton.edu

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that offers detailed insights into the internal lattice of crystalline substances. carleton.edu This analysis determines the unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms, providing a complete picture of the crystal structure. spbu.rucarleton.edu

The crystal system and space group are fundamental properties that describe the symmetry of a crystal. For instance, this compound chloride crystallizes in the monoclinic system with the space group C2/c. researchgate.netrsc.org Other this compound salts exhibit different symmetries; for example, this compound formate (B1220265) is tetragonal with the space group P43212, and this compound picrate (B76445) crystallizes in the monoclinic system with the space group C2/c. cambridge.orgresearchgate.net The crystal structure of tris(this compound) hexabromobismuthate(III) has been identified as tetragonal with the space group P42/n at room temperature. acs.org The determination of these parameters is a critical first step in a full structural analysis. spbu.ru

Table 1: Crystal System and Space Group of Selected this compound Salts

CompoundCrystal SystemSpace GroupReference
This compound chlorideMonoclinicC2/c researchgate.netrsc.org
This compound formateTetragonalP43212 cambridge.org
This compound picrateMonoclinicC2/c researchgate.net
Tris(this compound) hexabromobismuthate(III)TetragonalP42/n acs.org
This compound p-toluene sulphonateMonoclinicP21/c researchgate.net
Dithis compound sulfate (B86663)MonoclinicP 21 nih.gov
This compound perchlorate (B79767)OrthorhombicF d d 2 nih.gov

The analysis of molecular packing reveals how molecules are arranged within the unit cell, which influences the material's properties. For this compound chloride, the unit cell parameters are a = 11.673(2) Å, b = 9.862(2) Å, c = 9.601(1) Å, and β = 111.71(2)°. researchgate.netrsc.org In this structure, the chloride ion is surrounded by four amino-hydrogen atoms. researchgate.netrsc.org this compound formate has unit cell parameters of a = 6.4564(5) Å and c = 13.021(3) Å. cambridge.orgresearchgate.net The packing in this compound salts can lead to either 2D layered structures or more complex 3D architectures. researchgate.netnih.gov For example, this compound nitrate (B79036) and oxalate (B1200264) form 2D layered structures, while this compound chloride and perchlorate adopt 3D structures. researchgate.netnih.gov These structural differences have a direct impact on properties like hygroscopicity, with 3D structures containing large cavities being more hygroscopic. researchgate.neteditage.co.krnih.gov

Table 2: Unit Cell Parameters of Selected this compound Salts

Compounda (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZReference
This compound chloride11.673(2)9.862(2)9.601(1)90111.71(2)90-4 researchgate.netrsc.org
This compound formate6.4564(5)-13.021(3)909090542.8(3)4 cambridge.orgresearchgate.net
Dithis compound sulfate4.8420(3)10.8421(15)6.0140(8)9093.709(8)90-2 nih.gov
This compound perchlorate17.2882(9)7.3029(11)16.7051(12)9090902109.18 nih.gov

Powder X-ray diffraction (PXRD) is a widely used technique for the characterization of crystalline solids. americanpharmaceuticalreview.com It is particularly valuable for confirming the phase purity of a synthesized material and for structural confirmation, especially when single crystals are not available. americanpharmaceuticalreview.comiastate.edu The PXRD pattern serves as a unique fingerprint for each crystalline phase. mdpi.com For instance, PXRD data for this compound formate confirmed its tetragonal structure with the space group P43212 and helped to identify and eliminate the effects of preferred orientation in the sample. cambridge.orgresearchgate.net This technique is crucial in ensuring that the bulk material corresponds to the structure determined by single-crystal analysis and that no impurities or other crystalline phases are present. researchgate.netamericanpharmaceuticalreview.com

Single-Crystal X-ray Diffraction Analysis of this compound Crystal Structures

Hydrogen Bonding Networks in this compound Solid-State Architectures

In this compound chloride, the chloride ion is engaged in hydrogen bonding with four N-H groups, with Cl···H distances ranging from 2.33(2) to 2.46(2) Å. researchgate.netrsc.org Two of these hydrogen bonds originate from the two different NH2 groups of the same this compound cation, forming a "chelate" type arrangement. researchgate.netrsc.org

Cooperative and Bifurcated Hydrogen Bonding Patterns

Hydrogen bonding in this compound systems is not merely a series of isolated interactions but often exhibits cooperativity and complex patterns such as bifurcated bonds. Cooperative effects are evident in the strengthening of hydrogen bonds within a network; the formation of one hydrogen bond enhances the strength of adjacent bonds. unl.eduunl.edu This phenomenon is particularly significant in the formation of stable, extended structures.

Bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms or one acceptor atom interacts with two hydrogen atoms, are also observed in this compound compounds. nih.govresearchgate.net These three-center hydrogen bonds are crucial in the formation of specific crystalline structures and can be found in various biologically relevant molecules. unl.edu For instance, in certain this compound complexes, a single selenium atom can engage in a rare bifurcated chalcogen bond with two different oxygen atoms of an acceptor molecule. nih.gov The formation of these complex hydrogen bond networks, including bifurcated interactions, plays a pivotal role in creating one-, two-, and three-dimensional supramolecular architectures. researchgate.net

Studies on model systems, such as ring-like clusters of carbonic acid, have shown that cooperative effects can lead to a significant enhancement in the dissociation energy per bifurcated hydrogen bond as the size of the cluster increases. unl.edu This highlights the importance of cooperativity in stabilizing extended hydrogen-bonded networks. The interplay between cooperative and bifurcated hydrogen bonding contributes to the diverse and often intricate supramolecular assemblies observed in this compound compounds.

Influence of Anion on Hydrogen Bonding Topologies

For example, in this compound chloride, the chloride ion is surrounded by four amino-hydrogen atoms, with two of these contacts originating from the same cation in a 'chelate' arrangement. researchgate.netrsc.orgrsc.org This leads to a three-dimensional structure with large cavities. nih.govresearchgate.net In contrast, this compound salts with anions like nitrate, formate, and oxalate tend to form 2D layered structures with less extensive hydrogen bonding between the layers. nih.govresearchgate.net

The electronic properties of the anion also play a critical role. A study comparing methanesulfonate (B1217627) and trifluoromethanesulfonate (B1224126) anions showed that the inductive electron-withdrawing effect of the fluorine atoms in the triflate anion weakens the hydrogen bond acceptor ability of its oxygen atoms. rsc.orgresearchgate.net This results in an elongation of the hydrogen bonds and a change in the bonding motifs compared to the methanesulfonate salt. rsc.org For instance, in this compound methanesulfonate, an R²₂(8) motif is formed between the two central protons of the cation and two oxygen atoms of the anion. rsc.org

The table below illustrates how different anions lead to distinct structural dimensions in this compound salts. nih.govresearchgate.net

AnionStructural DimensionalityHygroscopicity
Chloride3DHigh
Acetate (B1210297)3DHigh
Sulphate3DHigh
Perchlorate3DHigh
Nitrate2D LayeredLow
Formate2D LayeredLow
Oxalate2D LayeredLow
Dinitromethanide2D LayeredLow

This table is based on findings reported in Jalový et al. (2011). nih.govresearchgate.net

This demonstrates a clear correlation between the anion, the resulting hydrogen-bonding network, and the macroscopic properties of the salt, such as hygroscopicity. nih.govresearchgate.net

Role of Hydrogen Bonding in Supramolecular Assembly

Hydrogen bonding is the primary driving force in the supramolecular assembly of this compound compounds, directing the formation of predictable and energetically favorable motifs. rsc.orgrsc.orgrsc.org The directionality, specificity, and strength of hydrogen bonds enable the construction of complex and ordered supramolecular architectures. rsc.org

In this compound salts, the N-H groups of the cation act as hydrogen bond donors, while the anions or other solvent molecules serve as acceptors. These interactions lead to the formation of various supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. For example, in this compound sulfate, two crystallographically independent bisthis compound sulfates are interconnected by an extensive hydrogen-bonding system, forming eight-membered rings and infinite chains. iucr.org Similarly, in this compound oxalate, the ions are interconnected by an extensive hydrogen bonding system that forms eight- and fourteen-membered rings. nih.gov

The matching of hydrogen bond donors and acceptors is a key principle in predicting and controlling the supramolecular assembly. rsc.org When the number of donor and acceptor sites are well-matched, strong, linear hydrogen bonds are more likely to form, leading to stable and predictable structures. rsc.orgrsc.org An imbalance can lead to the formation of weaker, non-geometrically favored, or bifurcated interactions. rsc.org

The role of hydrogen bonding extends beyond simple ion pairing to the creation of higher-order structures like layers, chains, and three-dimensional frameworks. nih.govresearchgate.net These assemblies are not static and can be influenced by external factors, highlighting the dynamic nature of supramolecular chemistry.

Crystal Engineering and Polymorphism of this compound Compounds

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov In the context of this compound compounds, this involves leveraging hydrogen bonding and other non-covalent interactions to create crystals with desired properties. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial aspect of crystal engineering, as different polymorphs can exhibit distinct physical and chemical properties. iisermohali.ac.inmpg.de

The this compound cation's ability to form diverse hydrogen-bonding networks makes it a versatile building block in crystal engineering. nih.goveditage.co.kr By carefully selecting the anion, researchers can control the dimensionality and topology of the resulting crystal structure. nih.govresearchgate.net For example, this compound salts with anions that favor extensive three-dimensional hydrogen bonding, like chloride and sulfate, tend to be hygroscopic due to the presence of large cavities in their crystal structures. nih.govresearchgate.net In contrast, anions that lead to layered 2D structures, such as nitrate and oxalate, result in non-hygroscopic salts. nih.govresearchgate.net

Polymorphism has been observed in this compound compounds, where different packing arrangements of the same ions lead to distinct crystal structures. For instance, one polymorph of this compound (2-hydroxyethoxy)acetate exhibits a 3D structure, while another form has not been fully characterized but is known to exist. iucr.org The study of polymorphism is critical, particularly in the pharmaceutical industry, as different polymorphs of a drug can have varying solubility, bioavailability, and stability. nih.gov

The pursuit of new crystalline forms of this compound compounds is an active area of research, with techniques like high-pressure crystallization being explored to create novel high-energy-density materials. researchgate.net

Intermolecular Interactions Beyond Hydrogen Bonding

C-H···X Weak Interactions

Weak hydrogen bonds of the type C-H···X (where X is an electronegative atom like O, N, or a halide) contribute to the stability and fine-tuning of the crystal structures of this compound compounds. researchgate.net Although individually weaker than conventional N-H···X hydrogen bonds, the cumulative effect of multiple C-H···X interactions can be substantial.

π-π Stacking and Charge Transfer Interactions

In this compound compounds containing aromatic rings, π-π stacking interactions can be a significant structure-directing force. researchgate.netreading.ac.ukwikipedia.org These interactions arise from the attractive, non-covalent forces between the electron clouds of aromatic systems. wikipedia.org

For instance, in this compound picrate and this compound p-toluene sulphonate, π-π stacking interactions, in conjunction with hydrogen bonding, are responsible for the formation and strengthening of the supramolecular network. researchgate.net These interactions can also lead to the formation of charge-transfer complexes, where electron density is transferred from an electron-rich donor molecule to an electron-poor acceptor. researchgate.netreading.ac.uk Such charge-transfer interactions can give rise to interesting photophysical properties, such as color and luminescence. researchgate.net

The interplay between π-π stacking, hydrogen bonding, and charge transfer can lead to complex supramolecular assemblies with unique properties, making them promising for applications in materials science and optoelectronics. researchgate.net

Theoretical and Computational Investigations of Acetamidinium

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic and structural properties of the acetamidinium cation. These methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to provide detailed information about molecular systems.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For the this compound cation, DFT and ab initio methods can predict its most stable three-dimensional structure. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The electronic structure of the cation, which describes the arrangement of electrons in molecular orbitals, is also determined.

Table 1: Representative Theoretical Bond Lengths and Angles for a Cation (Example)

ParameterBond Length (Å)ParameterBond Angle (°)
C-N1.33N-C-N120.5
C-C1.51C-N-H119.8
N-H1.02H-N-H118.0

Note: This table provides example values for a generic organic cation to illustrate the type of data obtained from geometry optimization calculations. Actual values for this compound would be determined from specific DFT or ab initio calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. DFT calculations are a common method for determining the energies of these orbitals and the corresponding energy gap nih.govresearchgate.netnih.govresearchgate.net. For the this compound cation, a relatively large HOMO-LUMO gap would be expected, consistent with its stability as a cation.

The distribution of electric charge within a molecule is key to understanding its interactions with other molecules. Methods like Mulliken population analysis libretexts.orgstackexchange.comresearchgate.netresearchgate.netamazonaws.com and Natural Bond Orbital (NBO) analysis provide a way to assign partial charges to each atom in the molecule. These charge distributions can reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-deficient (electrophilic).

A more visual representation of charge distribution is the Molecular Electrostatic Potential (MEP) map researchgate.netlibretexts.orgwuxiapptec.comlibretexts.orgmdpi.com. An MEP map plots the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For the this compound cation, the MEP map would show a concentration of positive potential around the hydrogen atoms of the amino groups, reflecting their acidic character and ability to act as hydrogen bond donors.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the energies of its vibrational modes of motion. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations nih.govchemrxiv.orgresearchgate.netarxiv.orgnih.govnih.govmdpi.comarxiv.orgresearchgate.netresearchgate.net. DFT calculations are widely used for this purpose and can provide a theoretical vibrational spectrum that can be compared with experimental data.

For the this compound cation, theoretical calculations of its vibrational frequencies would help in identifying its characteristic IR and Raman signals. For instance, calculations on the similar formamidinium cation have been used to assign vibrational modes such as the ν(CH), ρ(NH2), ω(NH2), and τ(NH2) modes, and it was predicted that protonation significantly shifts these modes to higher wavenumbers researchgate.net. Similar detailed assignments would be possible for this compound through computational analysis.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry, particularly DFT, can be used to predict the NLO properties of molecules nih.govmedmedchem.comresearchgate.netnovapublishers.comjneonatalsurg.com. Key NLO properties include the molecular polarizability (α) and the first-order hyperpolarizability (β) usp.br. These parameters quantify how the charge distribution of a molecule is distorted by an external electric field.

Molecular Dynamics (MD) Simulations of this compound Systems

While quantum chemical calculations provide information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of systems containing many molecules over time scirp.orgresearchgate.net. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to study its behavior in different environments, such as in solution or within a solid-state material like a perovskite. In perovskite solar cells, for example, MD simulations can provide insights into the orientation and motion of the this compound cations within the crystal lattice and how this affects the structural stability and ion transport properties of the material scirp.orgresearchgate.netresearchgate.netnih.gov. These simulations are crucial for understanding the macroscopic properties of materials from their microscopic behavior.

Conformational Dynamics in Solution and Solid State

The conformational dynamics of the this compound cation, characterized by the rotation around the C-C and C-N bonds, are crucial for understanding its interactions and function in different environments.

In solution , the this compound cation is expected to exhibit greater conformational flexibility. Molecular dynamics (MD) simulations, a powerful computational tool for studying the dynamic behavior of molecules, can provide a detailed picture of the conformational landscape of this compound in different solvents. Although specific MD studies focusing solely on the conformational dynamics of this compound in solution are not extensively available, general principles of computational chemistry suggest that in a polar solvent like water, the cation would be stabilized through hydrogen bonding with solvent molecules. The rotation around the C-C single bond would be relatively free, leading to a dynamic equilibrium between different rotamers. The development of accurate force fields, such as those compatible with AMBER or GROMACS, is essential for performing reliable MD simulations to quantify the conformational preferences and dynamics of this compound in solution gromacs.orgrsc.orgwayne.edugromacs.orgambermd.orgnih.govrsc.orggithub.iochemrxiv.orguiuc.edu.

Interaction Energies and Solvation Shell Analysis

The interaction of the this compound cation with its surroundings, be it solvent molecules or other ions, is fundamental to its chemical behavior. Computational methods allow for the quantification of these interactions and a detailed analysis of the local environment around the ion.

Interaction energies between the this compound cation and surrounding molecules can be calculated using quantum mechanical methods such as Density Functional Theory (DFT) mdpi.comrsc.org. These calculations can provide precise values for the strength of hydrogen bonds and other non-covalent interactions. For example, the interaction energy between this compound and an iodide ion in a perovskite lattice has been shown to be significant, contributing to the structural stability of the material acs.org. The additional N-H bond in this compound compared to methylammonium (B1206745) allows for the formation of a fourth hydrogen bond, strengthening its electrostatic interaction within the perovskite matrix acs.org.

Solvation shell analysis from MD simulations provides a statistical description of the solvent structure around an ion. This analysis typically involves the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the ion researchgate.netsemanticscholar.orguzh.chnih.gov. From the RDFs, the coordination number, which is the average number of solvent molecules in the first solvation shell, can be determined nih.govwhoi.eduresearchgate.net. For the this compound cation in aqueous solution, it is expected that water molecules in the first solvation shell would be oriented with their oxygen atoms pointing towards the positively charged amidinium group and the hydrogen atoms of the methyl group. The number of water molecules in this first shell and their specific arrangement would be influenced by the size and charge distribution of the this compound cation. While specific computational studies on the solvation shell of this compound are not abundant, the methodologies for such analyses are well-established nih.govmdpi.comresearchgate.net.

Below is an interactive data table summarizing the expected key parameters from a hypothetical molecular dynamics simulation of this compound chloride in water.

PropertyDescriptionExpected Value/Observation
First Solvation Shell Radius (Å)The distance from the center of the this compound cation to the first minimum in the cation-water radial distribution function.Estimated to be around 3.5 - 4.5 Å
Coordination NumberThe average number of water molecules in the first solvation shell of the this compound cation.Expected to be between 4 and 6
Water OrientationThe preferential orientation of water molecules in the first solvation shell.Oxygen atoms of water are expected to be oriented towards the amidinium group.
Hydrogen BondsThe average number of hydrogen bonds between the this compound cation and surrounding water molecules.Expected to be significant due to the presence of N-H groups.

Ion Transport and Migration Studies

The mobility of this compound cations is a critical factor in various applications, including their use in perovskite solar cells and as potential electrolytes. Computational modeling provides a means to investigate the mechanisms and energetics of ion transport.

In the context of perovskite solar cells, the migration of cations is a known degradation pathway. Computational studies have suggested that the incorporation of the larger this compound cation can effectively hinder ion migration researchgate.net. Density Functional Theory (DFT) calculations can be employed to model the migration pathways of ions within a crystal lattice and to calculate the activation energy for this process. A higher activation energy implies a slower migration rate. It has been proposed that the stronger interaction of the this compound cation with the surrounding halide ions, due to its ability to form more hydrogen bonds, increases the energy barrier for its movement within the perovskite structure researchgate.net.

Molecular dynamics simulations can also be used to study ion transport in both solid-state materials and liquid electrolytes nih.govresearchgate.netresearchgate.net. By applying an external electric field in the simulation, the drift velocity of the ions can be calculated, which is directly related to their mobility. Such simulations can provide a detailed understanding of how the size, shape, and charge distribution of the this compound cation influence its transport properties.

Computational Studies on Defect Passivation Mechanisms in this compound-Containing Materials

In materials like perovskites, defects at the surface and within the bulk can act as recombination centers for charge carriers, which is detrimental to the performance of devices such as solar cells. Passivation of these defects is therefore crucial. The incorporation of this compound has been shown to be an effective strategy for defect passivation mdpi.comresearchgate.netresearchgate.netucla.edunih.gov.

First-principles calculations, based on DFT, are instrumental in elucidating the mechanisms of defect passivation rsc.orgresearchgate.net. These studies can model the interaction of this compound cations with common defects, such as halide vacancies or undercoordinated lead ions, at the surface of perovskite materials rsc.org. For instance, the positively charged this compound cation can be attracted to negatively charged defects, such as lead vacancies, effectively neutralizing them. Furthermore, the N-H groups of the this compound cation can form hydrogen bonds with halide ions at the surface, which can passivate dangling bonds and reduce surface trap states. Computational studies can quantify the binding energy of this compound to these defect sites, providing a measure of the effectiveness of the passivation.

The table below summarizes findings from computational studies on defect passivation by amidinium-based cations in perovskite materials.

Defect TypePassivation MechanismComputational MethodKey Finding
Halide VacancyThe amidinium group of the cation interacts with the undercoordinated lead ion near the vacancy, donating electron density and satisfying its coordination.DFTStrong binding energy between the amidinium cation and the defect site, indicating effective passivation.
Undercoordinated Lead IonsThe nitrogen atoms of the this compound cation coordinate to the lead ions, reducing non-radiative recombination centers.First-principles calculationsFormation of a stable complex between the this compound and the surface lead ions.
Surface Dangling BondsHydrogen bonding between the N-H groups of the this compound and surface halide ions.DFTReduction in the number of electronic trap states within the bandgap of the material.

Computational Prediction of Phase Transitions and Thermal Behavior

The thermal stability and phase behavior of materials are critical for their practical applications. Computational methods can be used to predict phase transitions and understand the thermal behavior of this compound-containing compounds.

Computational approaches can complement these experimental findings. Molecular dynamics simulations can be used to predict melting points by simulating the heating of a crystalline solid until it melts mdpi.comrsc.org. The temperature at which the solid and liquid phases coexist in equilibrium is the melting point. While computationally demanding, these methods can provide valuable predictions for new materials.

Furthermore, first-principles calculations can be used to investigate the relative stability of different crystal structures (polymorphs) of a compound at different temperatures and pressures researchgate.net. By calculating the free energy of each phase, it is possible to predict the temperature at which a phase transition will occur. For instance, formamidinium iodide, a related compound, has been shown to undergo solid-solid phase transitions before melting, which were studied using a combination of experimental and computational methods nih.govresearchgate.net. Similar computational studies on this compound salts could reveal the existence of different polymorphic forms and predict their transition temperatures.

The following table presents experimental thermal data for a selection of this compound salts, which can serve as a benchmark for future computational predictions.

CompoundMelting Point (°C)Decomposition Temperature (°C)
This compound Nitrate (B79036)183183 (decomposes on melting)
This compound Perchlorate (B79767)248248 (decomposes on melting)
This compound Dinitromethanide134200
This compound Chloride165>250
This compound Acetate (B1210297)120>200

Advanced Spectroscopic Characterization Techniques for Acetamidinium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the characterization of acetamidinium salts, providing detailed information about the cation's structure and its interactions with surrounding counterions and solvents. nih.gov Both solution-state and solid-state NMR methods are employed to probe the chemical environment of the individual nuclei within the ion. researchgate.netmdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and purity of synthesized this compound salts. researchgate.net The chemical shifts (δ) are sensitive to the electronic environment of the nuclei and are influenced by the solvent and the nature of the counter-anion.

In ¹H NMR spectra, the this compound cation typically displays two main signals: one corresponding to the methyl (CH₃) protons and another for the amine (NH₂) protons. The methyl protons usually appear as a sharp singlet, while the NH₂ protons can appear as a broader signal due to chemical exchange and quadrupolar coupling with the nitrogen atoms. nih.gov The integration of these signals confirms the proton ratio.

In ¹³C NMR spectra, two resonances are expected: one for the methyl carbon and one for the central carbon of the N-C-N group. The chemical shift of the central carbon is particularly indicative of the delocalization of the positive charge across the amidinium moiety.

The specific chemical shifts for several this compound salts have been reported in deuterated solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterium (B1214612) oxide (D₂O). nih.govresearchgate.net For instance, in DMSO-d₆, the NH protons of this compound nitrate (B79036) appear as two broad signals, suggesting distinct chemical environments, while in this compound formate (B1220265), a single broad signal for all four NH protons is observed. nih.gov This variation highlights the influence of the counterion on the proton environment, likely through different hydrogen bonding interactions. nih.gov

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for various this compound salts. researchgate.net

This compound SaltSolvent¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CH₃ NH₂
Nitrate DMSO-d₆2.15 (s)8.43 (br s, 2H), 8.81 (br s, 2H)
Perchlorate (B79767) DMSO-d₆2.14 (s)8.81 (br s, 4H)
Dinitromethanide DMSO-d₆2.05 (s)8.35 (br s, 4H)
Formate D₂O2.21 (s)4.87 (s, D₂O peak)

Data sourced from Jalový et al. (2011). researchgate.net Note: 's' denotes a singlet and 'br s' denotes a broad singlet.

While one-dimensional (1D) NMR is sufficient for basic identification, multidimensional NMR techniques offer deeper insights into the molecular structure by revealing through-bond and through-space correlations between nuclei. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in more complex molecules containing the this compound moiety. mdpi.com

For the this compound cation, an HSQC experiment would show a direct correlation between the methyl protons and the methyl carbon. An HMBC experiment would reveal longer-range couplings, for instance, a correlation between the methyl protons and the central amidinium carbon (C-N₂), confirming the connectivity of the molecule. While specific multidimensional NMR studies focusing solely on the simple this compound cation are not extensively detailed in primary literature, the principles are routinely applied to more complex systems featuring this cation. psu.edursc.org These two-dimensional techniques are crucial for verifying the structure and assigning resonances in novel compounds incorporating the this compound functional group. rsc.org

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique used to investigate the structure, dynamics, and phase of this compound in solid materials, including both crystalline and amorphous forms. nih.govpreprints.org It is particularly useful for studying materials where single-crystal X-ray diffraction is not feasible. preprints.org In recent years, ssNMR has gained attention for characterizing hybrid organic-inorganic perovskites, where this compound can be used as the organic A-site cation. researchgate.netresearchgate.netresearchgate.net

By using techniques like high-resolution magic-angle spinning (MAS), ssNMR can provide information on the local environment and conformation of the this compound cation within a crystal lattice. preprints.org Multinuclear ssNMR experiments, observing ¹H, ¹³C, ¹⁴N, and other nuclei from the inorganic components (e.g., ²⁰⁷Pb in lead-based perovskites), can confirm the incorporation of the cation into the structure and detect any phase segregation. nih.govrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within a compound. uni-siegen.de These methods are complementary and are highly effective for identifying functional groups and studying intermolecular forces, such as hydrogen bonding, involving the this compound cation. researchgate.netnih.gov An IR absorption occurs when there is a change in the dipole moment during a vibration, while a Raman signal is produced when there is a change in the molecule's polarizability. uni-siegen.deedinst.com

The IR and Raman spectra of this compound salts exhibit characteristic bands corresponding to the vibrations of its specific functional groups. researchgate.netresearchgate.net These spectra serve as a molecular "fingerprint," allowing for the identification of the compound. libretexts.org

The key vibrational modes for the this compound cation include:

N-H stretching: These typically appear as strong, broad bands in the high-frequency region of the IR spectrum, generally between 3000 and 3400 cm⁻¹. Their position and shape are very sensitive to hydrogen bonding.

C-H stretching and bending: The stretching and deformation modes of the methyl (CH₃) group appear in their characteristic regions.

C-N stretching: The stretching of the central C-N bonds of the amidinium group is a key feature, often appearing in the 1660-1690 cm⁻¹ region. psu.edu This vibration is characteristic of the delocalized π-system in the N-C-N fragment.

The table below summarizes some of the key vibrational band assignments for the this compound cation found in different salts.

Vibrational ModeApproximate Wavenumber (cm⁻¹)TechniqueNotes
ν(N-H)3055 - 3184IRMultiple bands confirming different N-H environments. psu.edu
ν(N-C-N)1659 - 1683IRCharacteristic vibration of the amidinium cation. psu.edu
ν(P=S)640 - 670IR, RamanAssociated with a counterion in a specific salt. psu.edu

ν denotes a stretching vibration. Data sourced from Kilián et al. (1998). psu.edu

The analysis of these bands confirms the presence of the this compound cation and can also provide information about the counterion if it has active vibrational modes. researchgate.net

Vibrational spectroscopy is exceptionally sensitive to hydrogen bonding. The this compound cation, with its four N-H protons, acts as a potent hydrogen bond donor. The strength and geometry of these hydrogen bonds significantly affect the frequency and shape of the N-H vibrational modes. researchgate.net

When the this compound cation forms hydrogen bonds with an anion or a solvent molecule, the N-H bond weakens, causing the N-H stretching frequency (ν(N-H)) to shift to lower wavenumbers (a red shift). d-nb.info The extent of this shift is often correlated with the strength of the hydrogen bond. Additionally, hydrogen bonding typically leads to a significant broadening of the N-H stretching band in the IR spectrum.

This phenomenon is used to study the interaction between the this compound cation and its environment in various materials. For example, in hybrid perovskites, the formation of multiple hydrogen bonds between the this compound cation and the inorganic framework is believed to contribute to the structural stability of the material. researchgate.net Similarly, in hydrogen-bonded organic frameworks (HOFs), IR spectroscopy can probe the specific interactions that hold the structure together. rsc.org By comparing the spectra of different this compound salts or by studying spectra under varying conditions (e.g., temperature), researchers can gain detailed insights into the nature and dynamics of the hydrogen-bonding networks. researchgate.net

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy

UV-Visible absorption and photoluminescence (PL) spectroscopy are fundamental techniques for probing the electronic properties of materials containing this compound, particularly in the context of semiconductors and perovskites. edinst.comep2-bayreuth.de UV-Vis spectroscopy measures the absorption of light due to electronic transitions from the valence band to the conduction band, while PL spectroscopy analyzes the light emitted when these excited electrons relax back to the ground state. culturalheritage.orgsustech.edu.cn

The optical band gap (Eg) is a crucial parameter for semiconductor materials, defining the minimum energy required to excite an electron from the valence band to the conduction band. sustech.edu.cnthermofisher.com This value is commonly determined from UV-Visible absorption spectra using a Tauc plot analysis, where (αhν)n is plotted against photon energy (hν). thermofisher.comsci-hub.se The exponent 'n' depends on the nature of the electronic transition (n=2 for direct band gaps, n=1/2 for indirect band gaps). sci-hub.se

The incorporation of the this compound cation into perovskite structures can significantly influence the optical band gap. For example, in tin-based perovskites, substituting formamidinium (FA) with this compound (AC) leads to a blue shift in both the absorption and PL spectra, indicating a widening of the band gap. acs.org Research on this compound picrate (B76445) (AP) and this compound p-toluene sulphonate (APTS) molecular crystals also utilized UV-Vis spectroscopy to determine their optical properties. researchgate.net

Table 1: Optical Band Gap of Various this compound-Containing Compounds
CompoundOptical Band Gap (Eg) in eVReference
(FA)1.5(AA)0.5PbBr4Value not explicitly stated, but absorption edge is shown. researchgate.net
E1AC10 (FASnI3 with 10% AC)1.42 acs.org
E1AC10Rb3 (FASnI3 with AC and Rb)1.43 acs.org
Acetanidinium Picrate (AP)Calculated from Tauc plot in study. researchgate.net
Acetanidinium p-Toluene Sulphonate (APTS)Calculated from Tauc plot in study. researchgate.net

PL spectroscopy complements absorption data by revealing information about radiative recombination pathways. The PL emission peak typically occurs at an energy corresponding to the band-to-band recombination. edinst.com In materials like methylammonium (B1206745) lead iodide (MAPI), the PL spectrum consists of a narrow peak centered just below the absorption edge energy. edinst.com

Time-resolved photoluminescence (TRPL) spectroscopy is a critical technique for studying the dynamics of photo-excited charge carriers (electrons and holes) and excitons (bound electron-hole pairs). researchgate.netmdpi.com The carrier lifetime is the average time a charge carrier exists in an excited state before recombining. horiba.com Longer carrier lifetimes are generally desirable for photovoltaic applications as they increase the probability of charge extraction before recombination occurs. horiba.com

The incorporation of this compound into perovskite solar cells has been shown to be an effective strategy for passivating defects and enhancing carrier lifetimes. figshare.comacs.org In one study, substituting 10% of the methylammonium (MA) with this compound (AA) in MAPbI₃ perovskites increased the carrier lifetime from 20 µs to 32 µs. acs.orgresearchgate.net Another investigation found that incorporating the this compound cation can lead to a tenfold increase in the bulk recombination lifetime. figshare.com This enhancement is attributed to the passivation of defect states, which act as non-radiative recombination centers. acs.org TRPL decay profiles are often fitted with multi-exponential functions to quantify different recombination processes, where a longer average lifetime indicates fewer defects and more efficient material for solar cell applications. edinst.comacs.org

Table 2: Carrier Lifetime in this compound-Substituted Perovskites
MaterialCarrier LifetimeReference
MAPbI3 (Reference)20 µs acs.orgresearchgate.net
10% AA-substituted MAPbI332 µs acs.orgresearchgate.net
E1AC10 (FASnI3 with 10% AC)11.8 ns acs.org
E1AC10Rb3 (FASnI3 with AC and Rb)21.2 ns acs.org

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight and elemental composition of newly synthesized compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing compounds in solution, including organic cations like this compound. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (such as the protonated this compound cation) are ejected into the gas phase and directed into the mass analyzer. This technique is valuable for validating the successful synthesis of this compound salts or its incorporation into larger molecular structures by confirming the presence of the ion at its expected mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). copernicus.orgd-nb.info This high accuracy allows for the unambiguous determination of a molecule's elemental formula from its exact mass. uni-rostock.denih.gov Due to the unique mass defect of each element (the difference between the exact mass and the integer mass number), a specific elemental composition will have a unique exact mass. uni-rostock.de For the this compound cation, [CH₃C(NH₂)₂]⁺, with a formula of C₂H₇N₂⁺, HRMS can distinguish its exact mass from other ions that might have the same nominal (integer) mass but a different elemental composition. nih.gov This capability is crucial for verifying the purity and composition of this compound-containing precursors and materials, ensuring that the correct cation has been incorporated into the final product. uni-rostock.de Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS are examples of HRMS instruments that provide the necessary resolving power and mass accuracy for such detailed compositional analysis. uni-rostock.de

Other Spectroscopic Methods for this compound Characterization

Advanced spectroscopic techniques beyond standard methods are crucial for a deeper understanding of the electronic and surface properties of materials incorporating this compound, particularly in the context of perovskite solar cells.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgphi.com The method involves irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons from the inner-shell orbitals of atoms. malvernpanalytical.comeag.com An electron energy analyzer measures the kinetic energy of these emitted photoelectrons. phi.com From the binding energy and intensity of a photoelectron peak, the elemental identity, chemical state, and quantity of a detected element can be determined. phi.com

In the study of this compound-containing materials, XPS is a powerful tool for analyzing surface composition and chemical bonding, which are critical for the performance and stability of devices like perovskite solar cells. phi.comntu.edu.tw For instance, research on tin-based perovskite solar cells incorporating this compound (AC) has utilized XPS to analyze the oxidation states of tin. nih.govacs.org By de-convoluting the high-resolution Sn 3d XPS spectra, researchers can quantify the proportions of desired Sn²⁺ and detrimental Sn⁴⁺ species on the film's surface. The presence of Sn⁴⁺ is linked to oxidation and is a common defect in tin perovskites.

One study investigated the effect of incorporating both this compound and rubidium (Rb) into a formamidinium tin iodide (FASnI₃) perovskite structure. nih.gov XPS analysis was performed on the baseline film (E1), a film with 10% this compound (E1AC10), and a film with 10% this compound and 3% rubidium (E1AC10Rb3). nih.govacs.org The analysis focused on the relative amounts of Sn²⁺ and Sn⁴⁺, revealing how the additives passivate defects and influence stability. nih.govacs.org

Another study used XPS to confirm the incorporation of the this compound (Aa) cation into a methylammonium lead iodide (MAPbI₃) perovskite lattice. ntu.edu.tw By analyzing the N 1s core level spectra, they could distinguish the nitrogen signal from the this compound cation from that of the methylammonium cation, confirming the successful substitution at the surface of the perovskite film. ntu.edu.tw

Table 1: XPS Analysis of Sn Oxidation States in this compound-Containing Perovskite Films This table is interactive. Click on the headers to sort the data.

Sample ID This compound (AC) Content Rubidium (Rb) Content Sn²⁺ Proportion (%) Sn⁴⁺ Proportion (%) Source
E1 0% 0% 88.3 11.7 nih.gov
E1AC10 10% 0% 93.9 6.1 nih.gov

Time-Resolved Photoluminescence (TRPL) and Transient Absorption Spectroscopy (TAS)

Time-resolved photoluminescence (TRPL) and transient absorption spectroscopy (TAS) are powerful pump-probe techniques used to investigate the dynamics of photoexcited charge carriers, such as electrons and holes, on timescales ranging from femtoseconds to microseconds. cam.ac.ukimperial.ac.uk These methods are essential for understanding charge carrier generation, transport, trapping, and recombination processes that govern the efficiency of optoelectronic devices. cam.ac.ukacs.org

Time-Resolved Photoluminescence (TRPL) measures the decay of luminescence intensity over time following excitation by a short pulse of light. mdpi.compicoquant.com The rate of decay provides information about the lifetime of the excited states. mdpi.com In the context of this compound-based perovskites, longer PL lifetimes are generally indicative of fewer non-radiative recombination pathways, which is a sign of higher material quality and improved device performance. wisc.edu TRPL can be used to assess the effectiveness of additives like this compound in passivating defects that would otherwise act as recombination centers. acs.org

Transient Absorption Spectroscopy (TAS) , also called flash photolysis, monitors changes in the optical absorption of a sample after excitation by a laser pulse. cam.ac.ukimperial.ac.uk The technique can track the populations of excited state species, including excitons and free charge carriers, and identify their relaxation and recombination pathways. acs.org A typical TAS spectrum shows features like ground-state photobleaching (PB), which corresponds to the depletion of the ground state population, and photoinduced absorption (PIA), which is absorption by the newly created excited species. nih.gov

In a study of FASnI₃ perovskites, femtosecond TAS was used to compare films with and without this compound (AC). nih.gov The TAS profiles revealed distinct ground-state photobleach (PB) bands associated with the band edges. nih.gov The position of these bands and the dynamics of their recovery provided insight into the electronic structure and carrier relaxation dynamics. nih.gov The study found that the incorporation of this compound and rubidium led to stronger TAS intensities at longer time scales, indicating more stable charge carriers. nih.gov

Table 2: Transient Absorption Spectroscopy (TAS) Findings for this compound-Containing Perovskites This table is interactive. Click on the headers to sort the data.

Sample ID Description Ground-State Photobleach (PB1) Wavelength (nm) Key Observation Source
E1 FASnI₃ baseline 854 Standard carrier dynamics nih.gov
E1AC10 FASnI₃ with 10% this compound 820 Blue shift in PB band; improved carrier lifetime nih.gov

These advanced spectroscopic methods provide indispensable, detailed insights into the surface chemistry and photophysical dynamics of this compound-containing compounds, guiding the rational design of more efficient and stable optoelectronic materials. ntu.edu.twnih.gov

Applications of Acetamidinium in Advanced Materials Science

Acetamidinium in Hybrid Organic-Inorganic Perovskite Materials

Hybrid organic-inorganic perovskites, with the general chemical formula ABX3, are a class of materials where 'A' is a monovalent cation, 'B' is a divalent metal cation (like lead or tin), and 'X' is a halide anion. acs.org The choice of the 'A' cation is crucial in determining the structural integrity and performance of the perovskite material. acs.orgnih.gov this compound has emerged as a key player in this context, offering several advantages over more traditional cations like methylammonium (B1206745) (MA) or formamidinium (FA). acs.orgacs.org

Role as an A-Site Cation in 3D and 2D Perovskites

This compound serves as a critical component in both three-dimensional (3D) and two-dimensional (2D) perovskite architectures. nih.govresearchgate.net In the 3D structure, the A-site cation occupies the space within the framework of corner-sharing metal-halide octahedra. nih.gov The incorporation of larger organic cations can disrupt this 3D network, leading to the formation of 2D layered perovskites, which exhibit enhanced stability. nih.govresearchgate.net

The incorporation of the this compound cation at the A-site has a profound impact on the crystal structure and stability of perovskite materials. Due to its specific size and bonding characteristics, this compound can modulate the Goldschmidt tolerance factor, which is a key indicator of the stability of the perovskite crystal structure. researchgate.net

The this compound cation possesses a restricted C-N bond rotation due to a delocalized π-electron cloud over the N-C-N bond. acs.org This rigidity, combined with the potential for additional N-H···I hydrogen bonding (four hydrogen bonds in this compound compared to three in methylammonium), strengthens the electrostatic interactions within the perovskite lattice. acs.org This enhanced bonding stabilizes the this compound cation within the perovskite matrix, contributing to improved intrinsic stability of the material. acs.org For instance, substituting a small percentage of methylammonium with this compound in lead iodide perovskites has been shown to significantly enhance the material's stability. acs.org Under ambient exposure (72 ± 3% RH), devices with 10% this compound substitution retained 70% of their initial power conversion efficiencies (PCEs) after 480 hours, whereas the reference methylammonium lead iodide devices degraded to 43% of their initial value in the same timeframe. acs.org

Perovskite CompositionTesting ConditionsTime (hours)PCE Retention (%)Reference
MAPbI₃ (Reference)Ambient (72 ± 3% RH)48043 acs.org
MA₀.₉AA₀.₁PbI₃Ambient (72 ± 3% RH)48070 acs.org

The presence of this compound at the A-site also significantly influences the optoelectronic properties of perovskite materials. The substitution of methylammonium with this compound has been demonstrated to increase the open-circuit voltage (Voc) of perovskite solar cells. acs.org This improvement is attributed to an increase in the carrier lifetime. acs.org For example, a 10% substitution of this compound in methylammonium lead iodide films resulted in an increase in carrier lifetime from 20 µs to 32 µs. acs.org This longer carrier lifetime suggests a reduction in non-radiative recombination, a critical factor for achieving higher solar cell efficiencies. acs.org

Furthermore, the choice of the A-site cation can affect the bandgap of the perovskite material. nih.gov While this compound's direct impact on the bandgap is a subject of ongoing research, its role in stabilizing the desired perovskite phase is crucial for maintaining optimal optoelectronic performance. acs.org

Perovskite CompositionAverage Voc (V)Carrier Lifetime (µs)Champion PCE (%)Reference
MAPbI₃1.0420- acs.org
MA₀.₉AA₀.₁PbI₃1.123218.29 acs.org

A significant challenge in perovskite technology is the presence of defects and the migration of ions within the crystal lattice, which can lead to performance degradation. researchgate.netresearchgate.net this compound has shown promise in mitigating these issues. Its bifunctional nature, with two nitrogen atoms, allows one to form hydrogen bonds with the metal-halide framework, while the other can act as a Lewis base to stabilize undercoordinated metal atoms, effectively passivating defects. acs.org

The incorporation of this compound can also inhibit ion migration. researchgate.netrsc.org The stronger bonding and stabilizing effect of the this compound cation within the perovskite cage can increase the energy barrier for ion movement. researchgate.net This is crucial for the long-term operational stability of perovskite devices. researchgate.net Research has shown that the introduction of this compound can effectively hinder ion migration, leading to enhanced long-term stability of perovskite solar cells. researchgate.net

This compound in Tin-Based Perovskites for Photovoltaic Devices

Lead-free perovskite solar cells are highly sought after to address environmental concerns. Tin-based perovskites are a promising alternative, but they often suffer from instability due to the easy oxidation of Sn²⁺ to Sn⁴⁺. researchgate.net The incorporation of this compound into formamidinium tin iodide (FASnI₃) perovskites has been shown to be an effective strategy to improve the performance and stability of these devices. acs.orgsemanticscholar.org

In one study, the addition of 10% this compound to a FASnI₃ structure, along with 3% rubidium, led to a power conversion efficiency of 14.5% with notable shelf- and light-soaking stability. acs.org It is proposed that this compound can occupy the vacancies of formamidinium, thereby passivating these defects. acs.org The bifunctional nature of this compound is again beneficial here, with its two nitrogen atoms helping to stabilize the tin-iodide framework. acs.org

Perovskite CompositionPower Conversion Efficiency (PCE) (%)Key BenefitReference
FASnI₃-Base material acs.org
FASnI₃ with 10% this compound and 3% Rubidium14.5Improved stability and efficiency acs.org
Formamidinium Tin Iodide with SnF₂2.10Reduced Sn²⁺ oxidation semanticscholar.org

Impact on Perovskite Film Morphology and Crystallinity

The morphology and crystallinity of the perovskite film are critical factors that directly influence device performance. The use of additives and the control of crystallization are key to achieving high-quality films with large grains and few defects. researchgate.netresearchgate.netrsc.org The introduction of this compound can influence the crystallization process of the perovskite film. nih.gov

By modifying the precursor solution with this compound, it is possible to influence the nucleation and growth of the perovskite crystals, leading to films with improved morphology and higher crystallinity. nih.govresearchgate.net This can result in a more uniform film with better coverage and fewer pinholes, which is essential for efficient charge transport and reduced recombination losses. researchgate.net The slower crystallization often associated with certain additives can lead to better film morphology and crystallinity. acs.org

This compound as a Component in Ionic Liquids and Molten Salts

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and wide electrochemical windows. Protic ionic liquids (PILs), formed by the proton transfer from a Brønsted acid to a Brønsted base, are a subclass of ILs that have shown promise in various applications. The this compound cation, being the conjugate acid of acetamidine (B91507), can be a component of such PILs.

The design of this compound-based ionic liquids involves the pairing of the this compound cation with a suitable anion. The choice of the anion is crucial as it significantly influences the physicochemical properties of the resulting IL, such as its melting point, viscosity, and conductivity. The synthesis of these ILs typically involves a straightforward acid-base neutralization reaction. For instance, the reaction of acetamidine (a Brønsted base) with a Brønsted acid like perchloric acid can yield this compound perchlorate (B79767). nih.gov

The ionic conductivity and electrochemical stability are critical parameters for the application of ionic liquids in electrochemical devices. While extensive research exists on various classes of ionic liquids, specific studies focusing solely on the ionic conductivity and detailed electrochemical properties of a wide range of this compound-based ionic liquids are not extensively documented in the reviewed literature. However, the properties of related amidinium-based protic ionic liquids suggest that they can exhibit good ionic conductivity due to proton mobility. The delocalization of the positive charge across the N-C-N system in the this compound cation can influence its interaction with the anion and, consequently, the transport properties of the ionic liquid. The nature of the anion plays a significant role in determining the electrochemical window of an ionic liquid. Halide anions are more easily oxidized compared to larger, charge-delocalized anions like perchlorate, which generally lead to a wider electrochemical stability window.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Similarly, coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. The specific role of the this compound cation as a primary building block, either as a linker or a metal-coordinating species, in the framework of MOFs and coordination polymers is not well-documented in the surveyed scientific literature.

The synthesis of MOFs and coordination polymers typically involves the self-assembly of metal ions and specifically designed organic ligands containing coordinating functional groups. While various organic cations can be incorporated into the pores of MOFs as charge-balancing agents or templates, there is a lack of specific research detailing the use of this compound for this purpose. The structure of this compound does not lend itself to acting as a typical multitopic linker required for the formation of extended porous frameworks. It is conceivable that this compound could be present as a counterion in anionic MOF structures, but specific examples were not found in the reviewed literature.

Applications in Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. While direct research on the NLO properties of this compound compounds is limited in the available literature, the structurally related guanidinium (B1211019) cation has shown significant promise in this area.

Guanidinium-based hybrid materials have been identified as excellent candidates for ultraviolet (UV) NLO applications. acs.org The guanidinium cation possesses a high hyperpolarizability and a large anisotropic polarization, which are key factors for a strong second-harmonic generation (SHG) effect and large birefringence. acs.org By forming ionic crystals with inorganic anions, guanidinium-based materials can combine the desirable NLO properties of organic molecules with the enhanced physical and chemical stability of ionic crystals. acs.org

Given that the this compound cation shares the same delocalized N-C-N amidinium core structure as the guanidinium cation, it is plausible that this compound salts could also exhibit interesting NLO properties. However, dedicated studies to synthesize and characterize this compound-based materials for NLO applications are needed to confirm this potential.

This compound in Energetic Materials Research

The thermal stability of these energetic salts is a critical parameter for their safe handling and application. Differential thermal analysis (DTA) has been used to determine the decomposition temperatures of these compounds. nih.govresearchgate.net For instance, this compound nitrate (B79036) and this compound perchlorate both decompose upon melting. nih.gov

Thermal Properties of Energetic this compound Salts
CompoundDecomposition Temperature (°C)Decomposition Maximum (°C)
This compound Nitrate183255
This compound Perchlorate248390

Fundamental Biomolecular Interactions and Relevance Excluding Clinical/safety

Acetamidinium as a Model Compound for Amidinium-Based Interactions

The this compound cation serves as a crucial model for understanding the binding characteristics of the amidinium functional group, which is pivotal in many biological recognition events, particularly those involving the amino acid arginine. mdpi.org Its relatively simple structure allows for detailed study of the fundamental forces driving these interactions, such as hydrogen bonding and electrostatic contributions. mdpi.orgnih.gov

Researchers utilize this compound to explore interactions with key biological moieties like carboxylates and phosphates, which are common recognition partners for arginine residues in proteins. researchgate.net Studies have compared the binding of this compound with that of other amidinium-containing compounds, such as benzamidinium, to anions like formate (B1220265) and tetrazolate. researchgate.net These investigations reveal that the interactions between amidiniums and formate are significantly stronger than those with tetrazolate, highlighting the specificity of these non-covalent bonds. researchgate.net The this compound cation is frequently employed as a counterion for a variety of anions, which has led to a wealth of structural data on its interaction patterns. nih.gov This body of research provides a foundational understanding of how the geometry and electronic properties of the amidinium group dictate its binding affinity and specificity, insights that are transferable to more complex systems like enzyme-substrate and protein-DNA interactions.

Molecular Docking Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to a macromolecular target. nih.govsci-hub.se This method has been instrumental in elucidating the potential interactions of this compound and its derivatives with crucial biological macromolecules like DNA and proteins. researchgate.netmdpi.com Such studies provide atomic-level detail about how these ligands fit into binding sites and the nature of the forces that stabilize the complex. mdpi.com

Molecular docking simulations have been employed to investigate the interaction of this compound-containing compounds with DNA. researchgate.net Small molecules can bind to DNA through several modes, including intercalation (inserting between base pairs), groove binding (fitting into the major or minor grooves), and electrostatic interactions. researchgate.nettcd.iesemanticscholar.org

In one study, an this compound derivative was docked with a DNA dodecamer (PDB ID: 1BNA). The results clearly indicated that the compound preferentially binds to the minor groove of the DNA. researchgate.net This binding was stabilized by the formation of hydrogen bonds between the compound and the DNA bases, specifically with a deoxyadenosine (B7792050) (DA5) residue. researchgate.net Intercalation, another common binding mode, involves the insertion of a planar aromatic part of a molecule between the DNA base pairs, leading to a characteristic lengthening and unwinding of the double helix. researchgate.netnih.govnih.gov While groove binding was identified for the this compound derivative, the potential for intercalation exists for other, more planar derivatives. researchgate.netresearchgate.net The strength and mode of binding are critical, as they dictate the ligand's effect on DNA structure and function. tcd.ie

Table 1: Summary of this compound Derivative-DNA Interaction Study

Compound DNA Target Predicted Binding Mode Key Interactions Source

The amidinium group is a key pharmacophore for interacting with the active sites of many enzymes, often mimicking the guanidinium (B1211019) group of an arginine substrate. mdpi.org Proteins rarely act alone; their functions are governed by interactions with other proteins and small molecules. mdpi.com Molecular docking studies are crucial for understanding how small molecules like this compound can fit into and interact with the binding pockets of proteins, particularly the active sites of enzymes. mdpi.combiologiachile.cl

Docking simulations can predict whether a ligand binds orthosterically, directly in the active site where the natural substrate binds, or allosterically at a different site. mdpi.com For instance, docking studies have successfully predicted the ability of small molecules to fit within the active sites of matrix metalloproteinases (MMPs), forming stable complexes. mdpi.com While specific docking studies focusing solely on the this compound cation are part of broader research, the principles derived from its model studies are applied to design larger ligands. The aim is often to target enzymes whose active sites contain negatively charged amino acid residues (e.g., aspartate, glutamate) that can form strong, charge-assisted hydrogen bonds with the amidinium moiety. mpg.de These computational predictions are foundational for designing enzyme inhibitors and probes for studying protein function. nih.gov

Role in Hydrogen-Bonding Networks Relevant to Biomolecular Systems

Hydrogen bonds are fundamental to the structure and function of biological systems, playing a crucial role in everything from the stability of the DNA double helix to the specificity of enzyme-substrate interactions. nih.govlibretexts.org The this compound cation is an excellent hydrogen bond donor, capable of forming extensive and robust hydrogen-bonding networks. nih.goveditage.co.kr

The parent base, acetamidine (B91507), reveals an extensive system of hydrogen bonding within its crystal structure. nih.gov In its cationic form, this compound readily engages in strong, charge-assisted N-H···O hydrogen bonds with oxygen-containing anions like carboxylates, phosphates, and perchlorates. nih.govresearchgate.net X-ray crystal structures of various this compound salts have provided detailed geometric information about these interactions. For example, in this compound perchlorate (B79767), the C-NH2 groups of the cation form hydrogen bonds with the oxygen atoms of the perchlorate anion. editage.co.kr Similarly, in this compound oxalate (B1200264), the ions are interconnected by a comprehensive network of hydrogen bonds, forming distinct eight- and fourteen-membered ring motifs. editage.co.kr These networks are not merely structural; they are critical for molecular recognition and the stabilization of complexes in biological environments. mdpi.com The directional and specific nature of these hydrogen bonds underpins the ability of amidinium-containing molecules to bind selectively to their biological targets. researchgate.net

Table 2: Hydrogen Bonding in this compound Salts

Salt Interacting Anion Observed H-Bonding Motif C-N Bond Distances (Å) Source
This compound Oxalate Oxalate Eight- and fourteen-membered rings Not specified editage.co.kr

Insights from Molecular Simulation into Biological Systems

Beyond static docking, molecular dynamics (MD) simulations offer a powerful lens to study the dynamic nature of molecular interactions over time. nih.gov These simulations can reveal how this compound and its host macromolecule behave in a solvated environment, providing insights into the stability of binding, the role of water molecules, and conformational changes that occur upon complex formation. mpg.defrontiersin.org

Computational studies using methods like the polarizable continuum model (PCM) have been used to investigate the binding energies of this compound complexes in both the gas phase and in solution. researchgate.net For example, simulations showed that the interaction energy of this compound with formate is significantly higher than with tetrazolate, and that the presence of a solvent like DMSO decreases these interaction energies for all complexes. researchgate.net Such findings are critical for understanding the thermodynamics of binding in a biological context. researchgate.net

MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, allow researchers to model not just the binding event but also its consequences. mpg.defrontiersin.org These techniques can characterize the nature of non-bonding interactions (electrostatic, hydrogen bonding), evaluate the influence of the ligand on protein or DNA structure, and even shed light on the mechanisms of subsequent processes like enzyme catalysis. frontiersin.org By simulating systems with tens of thousands of atoms, MD provides a bridge between static crystal structures and the dynamic reality of biological function, confirming interaction patterns and predicting the stability of complexes in a way that static models cannot. mpg.denih.gov

Table 3: Calculated Interaction Energies for this compound Complexes

Complex Phase/Solvent Interaction Energy (kJ/mol) Key Finding Source
This compound-Tetrazolate Gas Phase - End-on complex is 3.56 kJ/mol more stable than side-on. researchgate.net
This compound-Formate Gas Phase - Interaction is 59.35 kJ/mol stronger than with tetrazolate. researchgate.net

Future Directions and Emerging Research Avenues for Acetamidinium Chemistry

Development of Novel Acetamidinium Derivatives for Enhanced Functionality

A primary focus of future research is the rational design and synthesis of new this compound derivatives to achieve specific, enhanced functionalities. While this compound itself has shown promise, modifying its core structure opens up a vast chemical space for targeted applications.

Initial work has focused on synthesizing a variety of this compound salts to move beyond the commercially available, and often hygroscopic, this compound chloride. nih.goveditage.co.kr This has led to the creation of salts like this compound nitrate (B79036), perchlorate (B79767), and dinitromethanide, which are being explored as energetic materials potentially capable of replacing traditional guanidinium (B1211019) salts in pyrotechnics. nih.gov The key advantage lies in their higher carbon content compared to analogous guanidinium compounds, while still maintaining a high nitrogen content. nih.gov

In the realm of photovoltaics, derivatization has been a key strategy. The development of this compound iodide (MeC(NH₂)₂I) has been crucial for its use as a precursor in perovskite solar cells. greatcellsolarmaterials.com Further innovation involves using this compound derivatives as additives or as co-cations. For instance, this compound bromide (AABr) has been used to release film stress in formamidinium lead iodide (FAPbI₃) perovskites. nih.gov Researchers are also exploring more complex derivatives like 2-Phenyl-acetamidinium (PLM⁺) to substitute traditional cations in perovskite structures, which can favorably alter carrier dynamics. acs.org The synthesis of unique inorganic-organic hybrid compounds, such as tris(this compound) hexabromobismuthate(III), demonstrates the creation of novel derivatives for applications in ferroelectrics. acs.org

These efforts highlight a clear trend: moving from simple salts to multifunctional derivatives designed for specific interactions within a material matrix. Future work will likely involve more complex organic substitutions on the this compound core to fine-tune properties like solubility, hygroscopicity, and electronic characteristics.

This compound Derivative Formula Intended Functionality/Application Reference(s)
This compound ChlorideC₂H₇ClN₂Commercially available starting material nih.goveditage.co.kr
This compound NitrateCH₃C(NH₂)₂NO₃Energetic material, pyrotechnics nih.gov
This compound PerchlorateCH₃C(NH₂)₂ClO₄Energetic material, pyrotechnics nih.gov
This compound IodideC₂H₇IN₂Perovskite precursor for solar cells greatcellsolarmaterials.com
This compound BromideC₂H₇BrN₂Additive in perovskite films to reduce stress nih.gov
Tris(this compound) hexabromobismuthate(III)(CH₃C(NH₂)₂)₃[BiBr₆]0D hybrid ferroelectric material acs.org
2-Phenyl-acetamidinium (PLM⁺)[C₈H₁₁N₂]⁺A-site substitute in perovskites to enhance carrier dynamics acs.org

Exploration of New Materials Science Applications

Building on the development of novel derivatives, researchers are actively exploring new applications for this compound-based materials. The most prominent area of investigation is in the field of perovskite solar cells (PSCs). Incorporating this compound as a cation has been shown to improve the thermal and moisture stability of perovskite films. aip.orgresearchgate.netrsc.org For example, substituting a small percentage of methylammonium (B1206745) (MA) with this compound (AA) in MAPbI₃ perovskites can increase device stability, with modified devices retaining 70% of their initial efficiency after 480 hours in a high-humidity environment, compared to only 43% for the standard devices. acs.org Its use in lead-free tin-based perovskites is also a key research direction, aiming to mitigate the toxicity concerns associated with lead. nih.govresearchgate.neteuropean-mrs.com

Beyond photovoltaics, emerging applications include:

Energetic Materials: As mentioned, this compound salts like the nitrate and perchlorate are being evaluated for pyrotechnic applications. nih.gov

Ferroelectrics: The synthesis of tris(this compound) hexabromobismuthate(III) (ABB) has yielded a new 0D hybrid material exhibiting ferroelectric properties, which are rare in such compounds. acs.org This opens a new frontier for this compound in data storage and sensor technologies.

Self-Healing Materials: Research has shown that substituting at least 15% of the methylammonium cations in halide perovskites with this compound can enhance the material's self-healing rate after sustaining damage. weizmann.ac.il This property is critical for developing more durable and long-lasting electronic devices.

2D Layered Materials: Scientists are creating novel 2D perovskites using this compound, such as (Ac,MA)PbI₄, which have different optical and electronic properties compared to their 3D counterparts, including a smaller optical bandgap than typical layered iodide perovskites. researchgate.net

The exploration of this compound in these diverse areas of materials science underscores its versatility. Its ability to influence crystal structure, stability, and electronic properties makes it a valuable component for a new generation of advanced materials.

Advanced Computational Modeling and Machine Learning in this compound Research

The complexity of materials incorporating this compound, particularly in mixed-cation perovskites, has made computational modeling an indispensable tool for accelerating research and development. numberanalytics.comsydney.edu.au Density Functional Theory (DFT) is widely used to understand the fundamental interactions of the this compound cation within a crystal lattice. researchgate.net DFT calculations have shown that the this compound cation can form more hydrogen bonds within the perovskite cage compared to methylammonium, which helps to strengthen the electrostatic interaction and stabilize the structure. acs.orgresearchgate.net This theoretical insight explains the experimentally observed improvements in stability.

Furthermore, machine learning (ML) is emerging as a powerful strategy to navigate the vast experimental space associated with perovskite formulation. researchgate.netchemrxiv.org Researchers are using automated, high-throughput systems to conduct hundreds of synthesis reactions with various cations, including this compound. chemrxiv.org The resulting large datasets are then used to train ML models that can predict the conditions most likely to lead to the formation of high-quality single crystals, significantly accelerating the discovery of new materials. chemrxiv.orgdntb.gov.ua For example, machine learning models like the Gradient Boosted Decision Trees (GBDT) can be employed to predict the properties of novel compounds or screen for promising candidates from large databases, a technique that has proven successful in other areas of materials discovery. nih.gov

The synergy between computational modeling and experimental work is crucial. Models can predict stable structures and promising compositions, which are then synthesized and tested in the lab. The experimental data, in turn, is used to validate and refine the computational models, creating a powerful feedback loop that drives innovation. sydney.edu.au Future work will likely involve more sophisticated simulations of dynamic processes and the use of AI to design novel this compound derivatives with tailored properties from the ground up. techscience.comnih.govmdpi.com

Scalability and Industrial Relevance of this compound-Based Technologies

For this compound-based technologies, particularly perovskite solar cells, to move from the laboratory to the marketplace, scalability and industrial relevance are paramount. A major challenge is the transition from small-area, lab-scale devices to large-area, commercially viable modules. nih.gov Research in this area focuses on developing scalable deposition techniques that can produce uniform and high-quality perovskite layers over large surfaces. acs.orgnih.gov

The inclusion of this compound and its derivatives is proving to be beneficial in this context. For instance, the use of this compound has been shown to enable a hot-casting process that can be performed in ambient air, which is a significant advantage over conventional methods that require strictly controlled atmospheric conditions. researchgate.netresearchgate.net This tolerance to processing conditions could lower manufacturing costs and complexity, providing a promising path toward mass production. researchgate.netresearchgate.net

Furthermore, amidinium-based additives are considered crucial for overcoming the challenges of producing uniform, large-area perovskite films with minimal defects. acs.org The development of stable precursor inks containing this compound is a key area of research, as the ink's composition is critical for scalable deposition processes like slot-die coating or inkjet printing. nih.gov The successful fabrication of larger perovskite solar modules using amidinium-based additives has already been demonstrated, underscoring the potential for industrial scale-up. acs.org

However, the limited commercial availability of this compound salts beyond the basic chloride form remains a bottleneck. nih.gov Establishing cost-effective, large-scale synthesis routes for a wider range of this compound derivatives will be essential for their widespread adoption in industrial applications.

Integration with Sustainable and Circular Economy Principles

The integration of this compound chemistry with principles of sustainability and the circular economy is a critical future direction, aiming to create technologies that are not only high-performing but also environmentally responsible. mdpi.comresearchgate.net The circular economy model, which emphasizes principles like reduce, reuse, and repair, offers a framework for this integration. un-page.org

Key areas where this compound chemistry aligns with these principles include:

Reducing Environmental Toxicity: A major driver for using this compound is in the development of lead-free perovskite solar cells, primarily those based on tin. researchgate.net By helping to stabilize these less toxic alternatives, this compound chemistry contributes to reducing the reliance on hazardous materials in next-generation electronics. nih.gov

Enhancing Durability and Repair: The operational stability of a device is crucial for sustainability. By improving the intrinsic stability of perovskites against moisture and heat, this compound extends the functional lifetime of solar cells, reducing the need for frequent replacement. researchgate.netrsc.org Furthermore, the discovery that this compound can enhance the self-healing properties of perovskites directly supports the "repair" principle of the circular economy, potentially leading to devices that can recover from minor damage and last longer. weizmann.ac.il

Resource Efficiency: The global financial sector and governments are increasingly focusing on scaling up finance for circular solutions that prioritize resource efficiency. unepfi.org Technologies that use abundant materials and energy-efficient manufacturing processes are favored. The ability to process this compound-containing perovskites in ambient air is a step toward less energy-intensive manufacturing. researchgate.net

Future research will need to consider the entire lifecycle of this compound-based materials, from the sustainability of the raw materials used in their synthesis to their recyclability at the end of a product's life. Developing closed-loop systems where components can be recovered and reused will be the ultimate goal for aligning these advanced materials with a truly circular economy. unwto.org

Q & A

Q. What are the common synthetic routes for preparing acetamidinium salts, and how do reaction conditions influence crystal structure?

  • Methodological Answer : this compound salts are typically synthesized via acid-base reactions between acetamidine and corresponding acids (e.g., sulfuric, hydrochloric). For example, this compound sulfate is prepared by dissolving this compound acetate in propan-2-ol and adding concentrated sulfuric acid, yielding crystals after filtration . Reaction conditions (solvent polarity, temperature, and stoichiometry) critically affect crystallization. Orthorhombic (Fdd2) and monoclinic (P21) crystal systems are observed in this compound salts, with lattice parameters (e.g., a = 17.2882 Å for compound 7) dependent on counterion interactions .

Q. How are this compound salts structurally characterized, and what challenges arise in resolving hydrogen bonding networks?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving this compound structures. Key challenges include:
  • Pseudosymmetry : High correlation between C-N bond distances requires restraints (e.g., SADI/RIGU in ShelXL) to refine atomic positions .
  • Hydrogen Bonding : Networks often form 8-membered rings (e.g., in this compound sulfate) or infinite chains, necessitating high-resolution data (θ > 27.5°) to resolve O···H-N interactions .
    • Data Table :
CompoundSpace Groupa (Å)b (Å)c (Å)Density (g/cm³)
C₆H₁₄N₄O₄Fdd217.297.3016.711.299
C₂H₇ClN₂O₄P214.8410.846.011.671
Source: Jalový et al. (2011)

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound salts with similar stoichiometries?

  • Methodological Answer : Discrepancies in lattice parameters or hydrogen bonding patterns (e.g., 2D vs. 3D networks) require:

Revisiting Experimental Conditions : Ensure crystallization solvents (e.g., propan-2-ol vs. water) and purity are consistent with literature .

Complementary Techniques : Pair SCXRD with solid-state NMR to probe dynamic hydrogen bonding .

Statistical Validation : Compare R-factors (e.g., R₁ < 0.05 for high-quality datasets) and residual electron density maps to assess model accuracy .

Q. What strategies optimize the study of this compound’s hydrogen bonding in supramolecular assemblies?

  • Methodological Answer :
  • High-Pressure XRD : Resolve pressure-induced changes in H-bond lengths (e.g., S–O elongation in sulfate salts under 5 GPa) .
  • DFT Calculations : Model electron density distributions (e.g., AIM analysis) to quantify H-bond strengths .
  • Thermal Analysis : Correlate DSC endotherms with H-bond breaking (e.g., melting points ~165–170°C for this compound chloride) .

Q. How should researchers design experiments to investigate this compound’s role in perovskite precursor solutions?

  • Methodological Answer :
  • Variable Control : Vary this compound concentration in lead halide solutions and monitor crystallization kinetics via in-situ XRD .
  • Stability Tests : Use TGA to assess thermal decomposition thresholds (e.g., Δm at 200°C) and correlate with ionic mobility .
  • Ethical Reproducibility : Document synthesis protocols rigorously (e.g., solvent ratios, stirring times) to align with FAIR data principles .

Methodological Guidelines

Q. What are best practices for validating this compound crystal structures against literature data?

  • Cross-reference with the Cambridge Structural Database (CSD) using keywords like "this compound" and filter by R-factor (< 0.05) and resolution (< 1.0 Å).
  • Use Mercury software to overlay atomic coordinates and quantify RMSD values for bond distances .

Q. How to address low goodness-of-fit (GOF) values in this compound crystallography?

  • Apply restraints to anisotropic displacement parameters (ADPs) for light atoms (C, N).
  • Collect higher redundancy data (e.g., > 95% completeness at 0.8 Å resolution) to reduce Rint values (< 0.04) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.